Comparative MS Quantification: Fmoc-Pro-OH-15N vs. Unlabeled Fmoc-Pro-OH as an Internal Standard
For quantitative LC-MS analysis of peptides, Fmoc-Pro-OH-15N provides a quantifiable mass difference compared to its unlabeled counterpart, Fmoc-Pro-OH, enabling its use as a stable isotope-labeled internal standard. The 15N substitution results in a precisely defined M+1 mass shift, which is resolved in the mass spectrometer, allowing for separate and simultaneous quantification of the labeled standard and the unlabeled analyte from a complex mixture . Unlabeled Fmoc-Pro-OH cannot serve as an internal standard because it is isobaric with the target analyte and would co-elute as a single, inseparable signal [1].
| Evidence Dimension | Mass-to-charge ratio (m/z) difference for parent ion [M+H]+ |
|---|---|
| Target Compound Data | Calculated m/z for Fmoc-Pro-OH-15N: ~339.4 Da |
| Comparator Or Baseline | Calculated m/z for unlabeled Fmoc-Pro-OH: ~338.4 Da |
| Quantified Difference | Difference of +1.0 Da |
| Conditions | Calculated based on molecular formula C20H19NO4 (unlabeled) vs C20H1915NO4 (labeled); applicable to low-resolution MS instruments such as single quadrupole or triple quadrupole LC-MS. |
Why This Matters
This difference is essential for procurement when the objective is absolute quantification of proline-containing peptides, as it allows for the use of the gold-standard stable isotope dilution method to correct for sample preparation and ionization variability.
- [1] MtoZ Biolabs. (2025). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? Technical Article. Retrieved April 23, 2026. View Source
